Cas no 873006-01-0 (2-iodo-4-(trifluoromethyl)benzaldehyde)

2-iodo-4-(trifluoromethyl)benzaldehyde structure
873006-01-0 structure
Product Name:2-iodo-4-(trifluoromethyl)benzaldehyde
Número CAS:873006-01-0
MF:C8H4F3IO
Megavatios:300.016445159912
MDL:MFCD18398121
CID:1882560
PubChem ID:59350810
Update Time:2024-10-26

2-iodo-4-(trifluoromethyl)benzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 2-Iodo-4-(trifluoromethyl)benzaldehyde
    • 2-Iodo-4-(trifluoromethyl)benzaldehyde (ACI)
    • 2-Iodo-4-trifluoromethylbenzaldehyde
    • AKOS027339574
    • MFCD18398121
    • 2-iodo-4-trifluoromethyl-benzaldehyde
    • CL8985
    • DTXSID00731605
    • 4-Formyl-3-iodobenzotrifluoride, 2-Iodo-alpha,alpha,alpha-trifluoro-p-tolualdehyde
    • GS-5507
    • Benzaldehyde, 2-iodo-4-(trifluoromethyl)-
    • DB-088246
    • SCHEMBL707947
    • CS-0060419
    • 873006-01-0
    • EN300-3367057
    • 2-iodo-4-(trifluoromethyl)benzaldehyde
    • MDL: MFCD18398121
    • Renchi: 1S/C8H4F3IO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-4H
    • Clave inchi: YXBXQINPERBCIR-UHFFFAOYSA-N
    • Sonrisas: O=CC1C(I)=CC(C(F)(F)F)=CC=1

Atributos calculados

  • Calidad precisa: 299.92590g/mol
  • Masa isotópica única: 299.92590g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 2
  • Complejidad: 192
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.9
  • Superficie del Polo topológico: 17.1Ų

2-iodo-4-(trifluoromethyl)benzaldehyde PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
I738153-50mg
2-Iodo-4-(Trifluoromethyl)Benzaldehyde
873006-01-0
50mg
$ 50.00 2022-06-04
TRC
I738153-100mg
2-Iodo-4-(Trifluoromethyl)Benzaldehyde
873006-01-0
100mg
$ 70.00 2022-06-04
TRC
I738153-500mg
2-Iodo-4-(Trifluoromethyl)Benzaldehyde
873006-01-0
500mg
$ 230.00 2022-06-04
Apollo Scientific
PC10680-1g
2-Iodo-4-(trifluoromethyl)benzaldehyde
873006-01-0 95%
1g
£38.00 2025-02-19
Apollo Scientific
PC10680-5g
2-Iodo-4-(trifluoromethyl)benzaldehyde
873006-01-0 95%
5g
£146.00 2025-02-19
eNovation Chemicals LLC
D163611-5g
2-IODO-4-TRIFLUOROMETHYLBENZALDEHYDE
873006-01-0 95%
5g
$1490 2024-08-03
abcr
AB448253-1 g
2-Iodo-4-trifluoromethylbenzaldehyde; .
873006-01-0
1g
€182.10 2023-07-18
abcr
AB448253-5 g
2-Iodo-4-trifluoromethylbenzaldehyde; .
873006-01-0
5g
€605.30 2023-07-18
eNovation Chemicals LLC
Y1222120-5g
2-Iodo-4-(trifluoromethyl)benzaldehyde
873006-01-0 95%
5g
$400 2024-06-03
Alichem
A014000440-1g
2-Iodo-4-(trifluoromethyl)benzaldehyde
873006-01-0 95%
1g
$638.00 2023-08-31

2-iodo-4-(trifluoromethyl)benzaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Zirconocene chloride hydride Solvents: Tetrahydrofuran ;  rt
1.2 Solvents: Water ;  rt
Referencia
Phosphine/Palladium-Catalyzed Syntheses of Alkylidene Phthalans, 3-Deoxyisoochracinic Acid, Isoochracinic Acid, and Isoochracinol
Fan, Yi Chiao; Kwon, Ohyun, Organic Letters, 2012, 14(13), 3264-3267

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  16 h, rt
Referencia
Regioselective Tandem C-H Alkylation/Coupling Reaction of ortho-Iodophenylethylenes via C,C-Pallada(II)cycles
Zhu, Bin-Bin; Ye, Wen-Bo; He, Zhi-Tao ; Zhang, Shu-Sheng; Feng, Chen-Guo ; et al, ACS Catalysis, 2021, 11(19), 12123-12132

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  10 min, 0 °C; 15 h, rt
1.2 Reagents: Methanol ;  rt
1.3 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  rt; 62 h, rt
Referencia
Iodolopyrazolium Salts: Synthesis, Derivatizations and Applications
Boelke, Andreas; Kuczmera, Thomas J.; Caspers, Lucien D.; Lork, Enno; Nachtsheim, Boris J., Organic Letters, 2020, 22(18), 7261-7266

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  10 min, 0 °C; 15 h, rt
1.2 Reagents: Methanol ;  rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
1.4 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  rt; 62 h, rt
Referencia
Iodolopyrazolium salts - synthesis, derivatizations and applications
Boelke, Andreas; Kuczmera, Thomas J.; Caspers, Lucien D.; Lork, Enno; Nachtsheim, Boris J., ChemRxiv, 2020, 1, 1-14

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Methyl triflate Solvents: Dichloromethane ;  2 h, rt; rt → 0 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  1 h
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Oxalic acid Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Referencia
Molybdenum(0)-Promoted Carbonylative Cyclization of o-Haloaryl- and β-Haloalkenylimine Derivatives by Oxidative Addition of a Carbon(sp2)-Halogen Bond: Preparation of Two Types of γ-Lactams
Takaya, Jun; Sangu, Kenichiro; Iwasawa, Nobuharu, Angewandte Chemie, 2009, 48(38), 7090-7093

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ;  rt → 0 °C
1.2 Reagents: Sodium nitrite ,  Potassium iodide Solvents: Water ;  10 min, 0 °C; rt
1.3 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  pH 9 - 10, rt
1.4 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 2.5 h, -78 °C; > -78 °C; 15 min, > -78 °C
1.5 Reagents: Ammonium chloride Solvents: Water
1.6 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 2 h, rt
Referencia
F- Nucleophilic-Addition-Induced [3 + 2] Annulation: Direct Access to CF3-Substituted Indenes
Tang, Hai-Jun; Zhang, Yu-Feng; Jiang, Yi-Wen; Feng, Chao, Organic Letters, 2018, 20(17), 5190-5193

2-iodo-4-(trifluoromethyl)benzaldehyde Raw materials

2-iodo-4-(trifluoromethyl)benzaldehyde Preparation Products

2-iodo-4-(trifluoromethyl)benzaldehyde Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:873006-01-0)2-iodo-4-(trifluoromethyl)benzaldehyde
Número de pedido:A940266
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 15:33
Precio ($):150.0
Correo electrónico:sales@amadischem.com

2-iodo-4-(trifluoromethyl)benzaldehyde Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:873006-01-0)2-iodo-4-(trifluoromethyl)benzaldehyde
A940266
Pureza:99%
Cantidad:5g
Precio ($):150.0